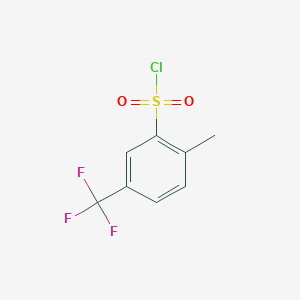

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(8(10,11)12)4-7(5)15(9,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPIRHQSGNNMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734947 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491850-53-4 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Steps

| Step | Description | Reagents/Conditions | Product |

|---|---|---|---|

| S1 | Sulfonation | p-Nitrotoluene + Chlorosulfonic acid in organic solvent (chlorobenzene, dichloromethane, chloroform, or CCl4 + chlorobenzene) | 2-Methyl-5-nitrobenzenesulfonyl chloride |

| S2 | Hydrogenation and amination | Hydrogenation kettle with catalyst (Pd/C, Pd(OH)2/C, Raney nickel), ammonia water, organic solvent (methanol, ethanol, isopropanol, etc.), high temperature (0-150°C), high pressure (0.1-2.0 MPa) | 2-Methyl-5-aminobenzenesulfonamide (intermediate) |

Process Details

- The sulfonation reaction is carried out by dissolving p-nitrotoluene and chlorosulfonic acid in an organic solvent with a weight ratio of nitrotoluene to chlorosulfonic acid of 1:1.2–1.5.

- Stirring speed is maintained between 800-1000 rpm, and the reaction temperature ranges from 100 to 150 °C.

- Post-reaction, water is added (0.3-0.4 times the volume of organic solvent) to wash and separate the organic phase containing the sulfonyl chloride.

- The hydrogenation step reduces the nitro group to an amine, facilitating further transformations.

- The catalyst loading ratio relative to nitrotoluene is typically 1:0.001-0.005, with ammonia water in excess (5-8 times by weight).

Advantages

- The process offers a short synthetic route with high product purity.

- Chlorosulfonic acid provides high sulfonation activity and speed with minimal byproducts.

- The method is suitable for industrial-scale production due to ease of operation and purification.

Alternative Route via Benzaldehyde and Benzyl Chloride Derivatives

Another approach involves the synthesis starting from 2-trifluoromethylbenzaldehyde and proceeds through reduction, chlorination, nitration, and hydrogenation steps to eventually yield the sulfonyl chloride derivative.

Reaction Sequence

| Step | Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Reduction of 2-trifluoromethylbenzaldehyde | Sodium borohydride in aqueous solution, low temperature (0-10 °C) | 2-Trifluoromethylbenzyl alcohol |

| 2 | Chlorination | Thionyl chloride treatment of benzyl alcohol | 2-Trifluoromethylbenzyl chloride |

| 3 | Nitration | Nitric acid and sulfuric acid on benzyl chloride | 2-Chloromethyl-5-nitrobenzotrifluoride |

| 4 | Hydrogenation | Raney nickel catalyst, isopropanol solvent, hydrogen gas at 4.0 MPa, 80 °C | 2-Methyl-5-amidobenzotrifluoride |

Process Highlights

- The reduction step is performed by adding aldehyde dropwise into sodium borohydride aqueous solution at low temperature, yielding benzyl alcohol with >99% purity and 90% yield.

- Chlorination with thionyl chloride converts the alcohol to benzyl chloride.

- Nitration introduces the nitro group at the 5-position.

- Final hydrogenation reduces the nitro group to an amine or amide functionality.

- The product is purified by extraction, washing, and vacuum distillation.

Yield and Characterization

- The final amidobenzotrifluoride product is obtained in 56% yield.

- Characterization by ^1H-NMR confirms the structure with specific chemical shifts corresponding to the amide and aromatic protons.

Comparative Analysis of Methods

| Feature | Sulfonation of p-Nitrotoluene | Benzaldehyde/Benzyl Chloride Route |

|---|---|---|

| Starting Materials | p-Nitrotoluene, chlorosulfonic acid | 2-Trifluoromethylbenzaldehyde, sodium borohydride, thionyl chloride |

| Reaction Steps | 2 (Sulfonation, Hydrogenation) | 4 (Reduction, Chlorination, Nitration, Hydrogenation) |

| Reaction Conditions | 100-150 °C, 800-1000 rpm, organic solvents | Low temp reduction, chlorination, nitration in acid, hydrogenation at 80 °C, 4 MPa |

| Catalysts | Pd/C, Pd(OH)2/C, Raney nickel | Raney nickel |

| Yield | High purity, suitable for industrial scale | Moderate yield (~56%) |

| Complexity | Shorter route, fewer steps | More steps, higher complexity |

| Industrial Feasibility | High | Moderate |

Summary Table of Key Reaction Parameters

| Parameter | Sulfonation Step (S1) | Hydrogenation Step (S2) | Reduction (Step 1 in Alt. Route) | Chlorination (Step 2) | Nitration (Step 3) | Hydrogenation (Step 4) |

|---|---|---|---|---|---|---|

| Temperature | 100-150 °C | 0-150 °C | 0-10 °C | Room temperature | Room temperature | 80 °C |

| Pressure | Atmospheric | 0.1-2.0 MPa | Atmospheric | Atmospheric | Atmospheric | 4.0 MPa |

| Solvent | Chlorobenzene, DCM, chloroform, CCl4 mix | Methanol, ethanol, isopropanol, others | Water | None specified | Sulfuric acid | Isopropanol |

| Catalyst | Pd/C, Pd(OH)2/C, Raney Ni | Pd/C, Pd(OH)2/C, Raney Ni | None | None | None | Raney Ni |

| Reaction Time | Not specified | 3-24 h | 1 h | Not specified | Not specified | Not specified |

| Stirring Speed | 800-1000 rpm | Not specified | Not specified | Not specified | Not specified | Not specified |

Research Findings and Industrial Considerations

- The sulfonation method using chlorosulfonic acid is favored industrially due to its high reactivity, rapid reaction, and ease of impurity removal by water washing.

- The hydrogenation step benefits from well-established catalytic systems, allowing high selectivity and purity in the final amine or sulfonyl chloride products.

- The alternative benzaldehyde route, while more complex, provides a pathway when starting materials are limited or when specific substitution patterns are required.

- Safety considerations include handling chlorosulfonic acid and hydrogenation under pressure, requiring appropriate industrial equipment and protocols.

- The choice of solvents and catalysts is crucial for optimizing yield, purity, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is widely utilized as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives. Its high reactivity makes it suitable for various nucleophilic substitution reactions where it can react with amines, alcohols, and thiols to produce valuable intermediates .

Common Reactions:

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines (yielding sulfonamides) or alcohols (producing sulfonate esters).

- Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential biological activities. It can modify biomolecules like proteins and peptides, aiding in the study of their functions and interactions. The trifluoromethoxy group enhances its reactivity, making it an attractive candidate for developing new pharmaceuticals .

Case Study Example:

A study highlighted the use of trifluoromethylsulfonyl groups as replacements for nitro groups in drug design, demonstrating enhanced binding affinities to targets like Bcl-2 and Bcl-xL. This modification led to compounds that exhibited potent antitumor activity in preclinical models .

Material Science

The compound is also employed in producing specialty chemicals and materials, including polymers and coatings. Its unique chemical properties allow it to serve as an intermediate in synthesizing agrochemicals and other industrial products.

Research indicates that compounds containing sulfonyl chlorides can act as electrophiles that interact with biological nucleophiles, potentially leading to enzyme inhibition or other biological effects. The specific biological activities of this compound are still being elucidated; however, preliminary studies suggest its involvement in modulating enzyme activities through interactions with proteins and nucleic acids .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methyl-5-(trifluoromethyl)benzenesulfonyl chloride

- Molecular Formula : C₈H₆ClF₃O₂S

- Molecular Weight : 258.65 g/mol

- CAS Number : 491850-53-4

- PubChem CID : 65816449

- Structure : Features a sulfonyl chloride group (-SO₂Cl) at position 1, a methyl group (-CH₃) at position 2, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring .

Applications :

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Comparison with Structurally Similar Sulfonyl Chlorides

Table 1: Key Properties of Selected Sulfonyl Chlorides

Reactivity and Electronic Effects

Electron-Withdrawing Groups (EWGs) :

- The trifluoromethyl (-CF₃) group in all listed compounds strongly withdraws electrons via induction, activating the sulfonyl chloride toward nucleophilic substitution (e.g., with amines or alcohols). However, steric effects modulate reactivity. For example, 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride exhibits reduced reactivity due to steric crowding around the sulfonyl chloride group .

- In 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, the fluorine atom further increases electrophilicity at the sulfur center compared to the methyl-substituted analog .

Steric Considerations :

- The methyl group at position 2 in the target compound introduces moderate steric hindrance, which may slow reactions with bulky nucleophiles. In contrast, the chloro substituent in 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride creates a more hindered environment .

Biological Activity

2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as a trifluoromethylated sulfonyl chloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl and sulfonyl groups in its structure enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.

- Chemical Formula : C₈H₆ClF₃O₂S

- Molecular Weight : 258.65 g/mol

- IUPAC Name : 2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

- Appearance : Liquid

- Signal Word : Danger

- Hazard Statements : H314 (Causes severe skin burns and eye damage)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have shown that compounds with sulfonyl groups exhibit significant antibacterial properties. For instance, derivatives of sulfonyl compounds were tested against various bacterial strains, including Escherichia coli and Bacillus mycoides. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against these pathogens, indicating strong antibacterial potential .

Anticancer Activity

The anticancer efficacy of this compound has also been explored. In vitro studies revealed that certain derivatives exhibited IC₅₀ values lower than the commonly used chemotherapeutic agent Doxorubicin across multiple cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Notably, one derivative showed an IC₅₀ of 22.4 µM against PACA2 cells, suggesting that the trifluoromethyl and sulfonyl substitutions enhance the compound's cytotoxicity .

The mechanism underlying the biological activities of this compound involves:

- Inhibition of Key Proteins : Molecular docking studies indicated promising interactions with bacterial enoyl reductase and human Son of sevenless homolog 1 (SOS1), suggesting a potential pathway for inhibiting bacterial growth and cancer cell proliferation .

- Gene Regulation : The compound has been shown to down-regulate critical genes associated with cancer progression, such as TP53 and FASN, which are involved in cell cycle regulation and fatty acid synthesis, respectively .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl and sulfonyl groups significantly influences the biological activity of the compound. The following table summarizes key findings from SAR studies:

| Compound | Trifluoromethyl Group | Sulfonyl Group | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|---|

| Compound A | Yes | Yes | 4.88 | 22.4 |

| Compound B | Yes | No | 10.0 | 35.0 |

| Compound C | No | Yes | 15.0 | 50.0 |

Case Studies

- Antibacterial Efficacy : A study evaluated a series of aryl-urea derivatives derived from sulfonyl chlorides against resistant strains of bacteria, revealing that those with trifluoromethyl substitutions had enhanced antibacterial properties compared to their non-fluorinated counterparts .

- Cancer Cell Line Studies : In a comparative analysis of various sulfonamide derivatives, it was found that compounds featuring both trifluoromethyl and sulfonyl functionalities exhibited superior cytotoxic effects on human cancer cell lines when compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride, and what factors influence yield and purity?

- The compound is typically synthesized via chlorination of its sulfonic acid precursor using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions . Key factors include:

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion of the sulfonic acid to the sulfonyl chloride.

- Temperature control : Reflux at 70–80°C minimizes side reactions (e.g., decomposition of the trifluoromethyl group).

- Solvent choice : Toluene or dichloromethane is preferred for optimal solubility and inertness .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.4 ppm for ¹H; δ 20–25 ppm for ¹³C). The trifluoromethyl group (CF₃) shows a quartet in ¹⁹F NMR at ~δ -60 ppm .

- IR spectroscopy : Strong S=O stretches at 1360–1370 cm⁻¹ and 1170–1180 cm⁻¹ confirm the sulfonyl chloride group .

- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 258.65 (C₈H₆ClF₃O₂S) and fragment peaks at m/z 123 (CF₃-benzene fragment) validate the structure .

Q. How does the electronic nature of the trifluoromethyl and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?

- The trifluoromethyl group is strongly electron-withdrawing, activating the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols) at the sulfur center .

- The methyl group at position 2 sterically hinders para-substitution, directing reactions to the sulfonyl chloride group. This selectivity is critical for synthesizing sulfonamides or sulfonate esters with minimal byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing sulfonamide derivatives, and what analytical methods resolve data contradictions in reaction yields?

- Optimization strategies :

- Solvent polarity : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states in nucleophilic substitutions .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amine coupling reactions .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions, and how can this inform experimental design?

- Acidic conditions : The sulfonyl chloride is stable due to protonation of the leaving group (Cl⁻), which slows hydrolysis. This allows its use in acidic coupling reactions (e.g., with phenols) .

- Basic conditions : Hydrolysis to the sulfonic acid occurs rapidly above pH 7. For base-sensitive reactions, maintain pH <7 using buffered conditions (e.g., phosphate buffer) .

- Experimental design : Pre-dry glassware and reagents to mitigate hydrolysis. Monitor pH in real-time using in-line probes for precise control .

Q. What strategies are recommended for designing biologically active derivatives (e.g., antimicrobial agents), and how do structural modifications impact activity?

- Derivative design :

- Sulfonamides : React with primary/secondary amines (e.g., morpholine) to introduce heterocyclic moieties, enhancing bioavailability .

- Sulfonate esters : Couple with phenolic groups to improve membrane permeability (e.g., for CNS-targeting drugs) .

- Structure-activity relationships (SAR) :

- Trifluoromethyl retention : Critical for lipophilicity and metabolic stability. Replacement with -CF₂H reduces potency .

- Methyl substitution : Position 2 methyl minimizes off-target interactions by restricting conformational flexibility .

Q. How can researchers address challenges in scaling up reactions involving this compound while maintaining safety and reproducibility?

- Safety protocols : Use jacketed reactors with temperature control to manage exothermic chlorination steps. Employ gas scrubbers for SO₂/HCl byproducts .

- Reproducibility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.